
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
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Overview
Description
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a naphthalene moiety, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy and prop-2-ynyl groups. The final step involves the coupling of the benzothiazole derivative with a naphthalene-based acetamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide include:
- N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
- 2-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Biological Activity
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety linked to a naphthalene ring through an acetamide functional group. The presence of the methoxy and propynyl substituents enhances its chemical properties, potentially influencing its biological activity.
Chemical Formula: C_{16}H_{15}N_{3}O_{1}S
Molecular Weight: 295.37 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity | Target Organism |
---|---|---|
Benzothiazole Derivative | Antibacterial | S. aureus |
Benzothiazole Derivative | Antibacterial | E. coli |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, studies on similar compounds have shown that they can effectively target cancer cells by modulating key signaling pathways involved in tumor growth .
Key Findings:
- Induction of apoptosis in cancer cell lines.
- Inhibition of key oncogenic pathways (e.g., PI3K/Akt).
Neuroprotective Effects
Preliminary data suggest that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation pathways, which are critical in neurodegenerative processes .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study screened various benzothiazole derivatives for their antimicrobial activity, revealing that certain modifications significantly enhance efficacy against resistant strains .
- Anticancer Activity : In vitro assays demonstrated that specific analogs of the compound inhibited the growth of breast cancer cells by promoting apoptosis and reducing cell viability .
- Neuroprotection : Research on related compounds indicated a reduction in neuroinflammation and oxidative stress markers in models of Alzheimer's disease, suggesting potential therapeutic applications .
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-3-13-25-20-12-11-18(27-2)15-21(20)28-23(25)24-22(26)14-17-9-6-8-16-7-4-5-10-19(16)17/h1,4-12,15H,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASZUHBZEBWYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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